Ácido 2-fluoro-3-hidroxibutanodióico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

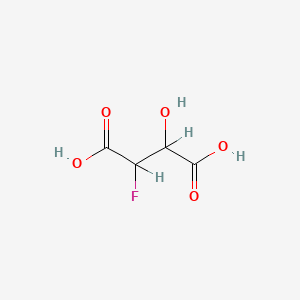

2-Fluoro-3-hydroxybutanedioic acid is a chemical compound with the CAS Number: 685-65-4 . It has a molecular weight of 152.08 and is also known by its IUPAC name, 2-fluoro-3-hydroxysuccinic acid . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .

Synthesis Analysis

The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), a similar compound, has been achieved using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) . The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .Molecular Structure Analysis

The InChI code for 2-Fluoro-3-hydroxybutanedioic acid is 1S/C4H5FO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) .Chemical Reactions Analysis

2-F-3-HP can be used as the substrate to synthesize other fluorides, such as poly (2-fluoro-3-hydroxypropionic acid) (FP3HP) .Physical And Chemical Properties Analysis

2-Fluoro-3-hydroxybutanedioic acid is a powder that is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Biocatálisis y Biosíntesis

Antecedentes: El flúor es un elemento valioso para diseñar moléculas sintéticas utilizadas en medicina, agricultura y materiales. Sin embargo, los compuestos fluorados que se encuentran en la naturaleza son raros. Los investigadores buscan expandir el espacio molecular mediante el desarrollo de nuevas estrategias biosintéticas que combinen vías sintéticas y naturales.

Aplicación:- Síntesis Biocatalítica: Los científicos han sintetizado con éxito 2-F-3-HP utilizando cepas de Escherichia coli modificadas genéticamente que coexpresan enzimas específicas. Este compuesto puede servir como sustrato para sintetizar otras moléculas fluoradas, como el ácido poli(2-fluoro-3-hidroxopropiónico) (FP3HP). Todo el proceso es biocatalítico, ofreciendo ventajas ambientales y de seguridad sobre los métodos químicos .

Productos Naturales Fluorados

Antecedentes: La sustitución de flúor en compuestos orgánicos a menudo mejora su estabilidad, actividad y bioabsorción. Estas propiedades son cruciales en diversas aplicaciones.

Aplicación:- Materiales Funcionales: La incorporación de flúor en biomateriales, intermediarios farmacéuticos y sondas de diagnóstico mejora su rendimiento. Por ejemplo, los investigadores han modificado el ácido poli(3-hidroxibutírico) (P3HB) introduciendo flúor, lo que ha dado como resultado ácido poli(2-fluoro-3-hidroxibutírico-co-3-hidroxibutírico) (poli(FHB-co-HB)) con propiedades únicas .

Materiales Bioinspirados

Aplicación:En resumen, el 2-F-3-HP es prometedor en diversos campos, desde la biocatálisis hasta la ciencia de los materiales. Su átomo de flúor abre emocionantes oportunidades para la innovación y la funcionalización. Los investigadores continúan explorando sus aplicaciones, lo que lo convierte en un compuesto fascinante en la investigación científica . Si necesita más detalles o aplicaciones adicionales, no dude en preguntar!

Safety and Hazards

Direcciones Futuras

Fluorine has become an important element for the design of synthetic molecules for use in medicine, agriculture, and materials . The introduction of fluorine atoms into organic compound molecules can often give these compounds new functions and make them have better performance . Despite the many advantages provided by fluorine for tuning key molecular properties, it is rarely found in natural metabolism . Therefore, the development of new biosynthetic strategies that cross synthetic with natural compounds is a promising future direction .

Mecanismo De Acción

Target of Action

The primary target of 2-Fluoro-3-hydroxybutanedioic acid (FHBA) is bacterial fumarate transport and succinate dehydrogenase . These targets play a crucial role in the citric acid cycle, a key metabolic pathway in cells.

Mode of Action

FHBA acts as a potent inhibitor of its targets. It is an analogue of malate, a compound that is naturally transported into cells. FHBA competes with malate for the uptake system, preventing malate’s transport into the cell . This interaction with its targets leads to changes in the normal functioning of the cell.

Action Environment

The action, efficacy, and stability of FHBA can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, FHBA is typically stored at room temperature , suggesting that higher temperatures could potentially degrade the compound and reduce its efficacy.

Análisis Bioquímico

Biochemical Properties

2-Fluoro-3-hydroxybutanedioic acid plays a significant role in biochemical reactions. It interacts with enzymes such as succinate dehydrogenase, inhibiting its function . The nature of these interactions is competitive, as 2-Fluoro-3-hydroxybutanedioic acid competes with malate for the uptake system .

Cellular Effects

The effects of 2-Fluoro-3-hydroxybutanedioic acid on cells and cellular processes are primarily related to its inhibition of succinate dehydrogenase This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2-Fluoro-3-hydroxybutanedioic acid exerts its effects through binding interactions with biomolecules such as succinate dehydrogenase . This results in enzyme inhibition, which can lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal storage conditions .

Metabolic Pathways

2-Fluoro-3-hydroxybutanedioic acid is involved in metabolic pathways related to the metabolism of malate . It interacts with enzymes such as succinate dehydrogenase, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-fluoro-3-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOQIMHGSNFURE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685-65-4 |

Source

|

| Record name | 2-fluoro-3-hydroxybutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2391159.png)

![Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride](/img/structure/B2391160.png)

![2-(2-hydroxyethylsulfanyl)-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391178.png)